{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone
Description
{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone is a synthetic organic compound characterized by a unique structural framework. Key features include:
- 2-Fluorophenyl group: A fluorinated aromatic ring, enhancing lipophilicity and influencing binding interactions.
- Piperidinyl methanone: A piperidine ring linked via a ketone group, which may serve as a pharmacophore in bioactive molecules.
Properties
Molecular Formula |
C16H20FNO5S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
[5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorophenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H20FNO5S2/c17-15-5-4-12(25(22,23)13-6-9-24(20,21)11-13)10-14(15)16(19)18-7-2-1-3-8-18/h4-5,10,13H,1-3,6-9,11H2 |
InChI Key |
YDVXDFBPQZZDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with a sulfonyl chloride derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry
In chemistry, {5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of {5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The following table compares the target compound with analogs from the provided evidence:
Key Observations :
- The target compound’s sulfonyl group (vs.
- The tetrahydrothiophene-1,1-dioxide moiety distinguishes it from the oxadiazole ring in and the biphenyl system in , possibly altering steric and electronic interactions in biological targets.
- The 2-fluorophenyl group offers a different substitution pattern compared to the difluoro-biphenyl in , which may influence receptor binding selectivity.
Physicochemical Properties and Bioactivity
While experimental data for the target compound is unavailable, inferences can be drawn from analogs:
- Solubility : The sulfonyl group in the target compound likely enhances aqueous solubility compared to the sulfanyl-containing analog , which may have higher lipophilicity due to the furyl and oxadiazole groups.
- Hypothetical Applications: Medicinal Chemistry: Piperidine and fluorophenyl motifs are common in kinase inhibitors or GPCR modulators. The sulfonyl group could mimic phosphate groups in enzyme binding .
Biological Activity
The compound {5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula of the compound is . The unique structural features include:
- A sulfonyl group attached to a tetrahydrothiophene moiety.
- A fluoro substituent on a phenyl ring .
- A piperidine moiety that enhances its biological interactions.
Understanding the biological activity of this compound involves examining its interaction with various molecular targets. The compound may modulate the activity of enzymes or receptors, leading to significant biological effects. Although detailed studies are still required, preliminary data suggest that it may influence pathways involved in inflammation and cancer progression.
Pharmacological Applications
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Activity
- Similar compounds have shown efficacy against various cancer types by inhibiting cell proliferation and inducing apoptosis. The sulfonamide group is often associated with anticancer properties due to its ability to interfere with cellular signaling pathways.
-
Neuroprotective Effects
- The piperidine component may contribute to neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.
-
Anti-inflammatory Properties
- Compounds with similar structures have been reported to exhibit anti-inflammatory effects, which could be beneficial in conditions like arthritis or other inflammatory diseases.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Sulfonyl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide | Similar sulfonyl and fluoro groups | Potassium channel modulation |
| N-(Pyridin-4-yl)benzamide | Lacks thiophene and sulfonyl groups | Anticancer activity |
| 3-Methylpyrazol-based derivatives | Different core structure but similar activity profile | GIRK channel activation |
The combination of the tetrahydrothiophene moiety with the sulfonyl group and specific fluorination distinguishes this compound from others, potentially contributing to its unique biological activities.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in various therapeutic areas:
-
Antitumor Activity
- A study demonstrated that derivatives with a sulfonamide group exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), indicating a promising direction for further research on this compound's anticancer properties .
- Neuroprotection
-
Inflammation Modulation
- Research has shown that compounds with sulfonamide groups can inhibit pro-inflammatory cytokines, which may be relevant for developing treatments for inflammatory diseases .
Q & A
Advanced Research Question
- Molecular docking : Use the compound’s SMILES notation (e.g., canonical SMILES for sulfonyl and fluorophenyl groups) to simulate binding poses in targets like tubulin or 5-HT receptors .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonding with catalytic residues (e.g., lysine or aspartate in enzymatic pockets).
- QSAR modeling : Corrogate electronic parameters (e.g., sulfonyl group’s electron-withdrawing effect) with activity data to predict optimized analogs .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols; monitor airborne concentrations with OSHA-compliant sensors.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste due to aquatic toxicity () .
How do structural modifications at the piperidinyl or tetrahydrothiophene moieties influence physicochemical properties?
Advanced Research Question
- Piperidinyl substitutions : Introducing electron-donating groups (e.g., methoxy) increases solubility but may reduce log by 0.5–1.0 units, affecting membrane permeability .
- Tetrahydrothiophene oxidation : Replacing the sulfone () with sulfoxide () alters dipole moments, verified via DFT calculations (e.g., ΔG solvation differences >2 kcal/mol) .
- Fluorophenyl positional isomers : Ortho-fluorine enhances metabolic stability compared to para-substituted analogs, as shown in microsomal stability assays .
What spectroscopic techniques are most effective for confirming the sulfonyl group configuration?
Basic Research Question
- and NMR : Identify deshielded protons adjacent to sulfonyl groups (δ 7.5–8.5 ppm for fluorophenyl) and quaternary carbons bonded to sulfur.
- Raman spectroscopy : Detect symmetric/asymmetric stretching modes (~1160 cm and ~1360 cm) with <5 cm shifts indicating purity .
- XPS : Validate sulfur oxidation state via S 2p peaks at ~168–169 eV for sulfones .
What experimental designs investigate the environmental fate of fluorinated aryl sulfones like this compound?
Advanced Research Question
- Photodegradation studies : Expose to UV light (254 nm) in aqueous solutions; analyze byproducts (e.g., hydrofluoric acid, sulfonic acids) via ion chromatography .
- Soil microcosm assays : Measure half-life () in loam soil under aerobic/anaerobic conditions; correlate with QSAR-predicted biodegradability (e.g., low for high log) .
- Ecotoxicity testing : Use Daphnia magna acute toxicity assays (48-h ) to assess environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
